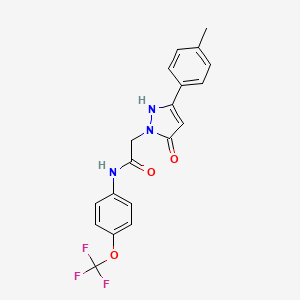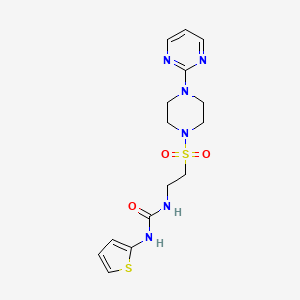
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been shown to have significant antitumor activity.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine with thiophene-2-carbonyl chloride to form 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-N-(thiophene-2-carbonyl)ethanamine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-N'-hydroxyguanidine to form 1-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea.
Starting Materials
2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine, thiophene-2-carbonyl chloride, N-(tert-butoxycarbonyl)-N'-hydroxyguanidine
Reaction
2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine is reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-N-(thiophene-2-carbonyl)ethanamine., The intermediate 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-N-(thiophene-2-carbonyl)ethanamine is then reacted with N-(tert-butoxycarbonyl)-N'-hydroxyguanidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 1-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea., The final product can be purified by methods such as column chromatography or recrystallization.
Mecanismo De Acción
The mechanism of action of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea involves the inhibition of PKB/Akt. PKB/Akt is activated by phosphorylation, which leads to its translocation to the plasma membrane and subsequent activation of downstream signaling pathways. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea inhibits PKB/Akt by binding to its ATP-binding site, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant biochemical and physiological effects. In preclinical studies, 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to induce apoptosis and cell cycle arrest in various types of cancer cells. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has also been shown to inhibit angiogenesis, which plays a critical role in tumor growth and metastasis. In addition, 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is its potency as an inhibitor of PKB/Akt. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is its solubility in aqueous solutions. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is relatively insoluble in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea in scientific research. One potential direction is the development of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea-based anticancer drugs. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of anticancer drugs. Another potential direction is the use of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea in combination therapy. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Finally, further research is needed to investigate the potential of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea in other disease settings, such as cardiovascular disease and diabetes.
Aplicaciones Científicas De Investigación
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been extensively used in scientific research as a potent inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and differentiation. Aberrant activation of PKB/Akt is frequently observed in various types of cancer, making it an attractive therapeutic target. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S2/c22-15(19-13-3-1-11-25-13)18-6-12-26(23,24)21-9-7-20(8-10-21)14-16-4-2-5-17-14/h1-5,11H,6-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDRMEFHFNQHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

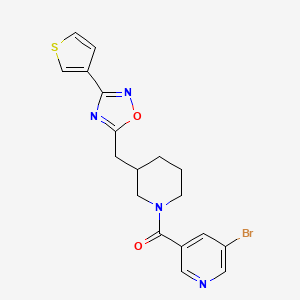
![2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2948483.png)
![2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948485.png)
![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2948486.png)
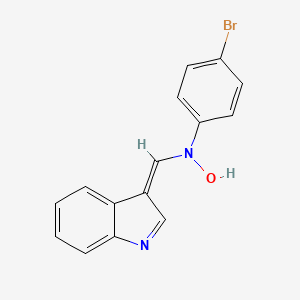
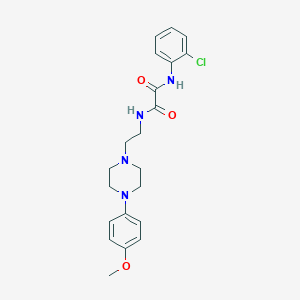
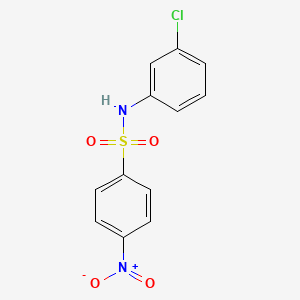
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole](/img/structure/B2948491.png)
![3-amino-N-[3-(dimethylamino)propyl]-4-oxoquinazoline-2-carboxamide](/img/structure/B2948492.png)
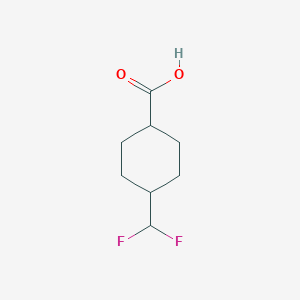
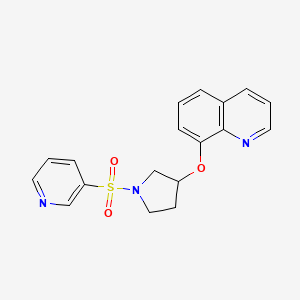
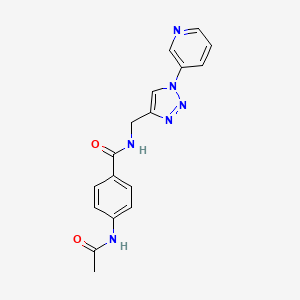
![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2948501.png)
